molecular formula C19H22BrNO2 B4049829 3-bromo-N-[2-(butan-2-yl)phenyl]-4-ethoxybenzamide

3-bromo-N-[2-(butan-2-yl)phenyl]-4-ethoxybenzamide

Cat. No.: B4049829
M. Wt: 376.3 g/mol
InChI Key: QYTYVGNPHGZVFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-[2-(butan-2-yl)phenyl]-4-ethoxybenzamide is a useful research compound. Its molecular formula is C19H22BrNO2 and its molecular weight is 376.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3-bromo-N-(2-sec-butylphenyl)-4-ethoxybenzamide is 375.08339 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antidiabetic Potential

One study highlights the antidiabetic effects of a related compound, SN158, through PPARα/γ dual activation in ob/ob mice. This compound interacted with both PPARα and PPARγ, increasing their transcriptional activities and leading to an increase in adipogenic differentiation and fatty acid oxidation. It significantly lowered plasma levels of glucose, triglycerides, and free fatty acids without causing severe weight gain or hepatomegaly, suggesting its potential as a therapeutic agent against type 2 diabetes and related metabolic disorders (Jung et al., 2017).

Material Science Applications

Research in material science has shown that the reaction of ethylbenzene derivatives with di-tert-butyl diperoxyoxalate in the presence of stable nitroxide radicals can yield alkoxyamines with significant yields. These alkoxyamines have been used to initiate "living" radical polymerization, leading to the synthesis of well-controlled block copolymers. This demonstrates the compound's relevance in synthesizing advanced polymer materials with potential applications in various industries (Miura et al., 1999).

Antioxidant Activity

A study on the marine red alga Rhodomela confervoides identified new nitrogen-containing bromophenols, showing potent scavenging activity against DPPH radicals. These compounds displayed moderate activity against ABTS radicals, indicating their potential application in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).

Antibacterial Activity

Bromophenols isolated from Rhodomela confervoides have shown significant antibacterial activity. One study identified two bromophenols that were most active against various bacterial strains, highlighting the potential of these compounds in developing new antibacterial agents (Xu et al., 2003).

Properties

IUPAC Name

3-bromo-N-(2-butan-2-ylphenyl)-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO2/c1-4-13(3)15-8-6-7-9-17(15)21-19(22)14-10-11-18(23-5-2)16(20)12-14/h6-13H,4-5H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTYVGNPHGZVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OCC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.